molecular formula C14H16ClNO3 B2859100 [3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone CAS No. 2411201-68-6

[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone

Cat. No. B2859100
CAS RN: 2411201-68-6
M. Wt: 281.74
InChI Key: FBZFRFJZBKAJMR-UHFFFAOYSA-N
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Description

[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It is a member of the pyrrolidine family and is commonly referred to as EPPTB.

Mechanism of Action

EPPTB works by binding to the regulatory domain of PKC, preventing the activation of the enzyme. This leads to a decrease in the phosphorylation of downstream targets and ultimately affects cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
EPPTB has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have anti-inflammatory properties. Additionally, EPPTB has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPPTB in lab experiments is its selectivity for PKC. This allows researchers to study the role of PKC in various cellular processes without affecting other signaling pathways. However, EPPTB has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving EPPTB. One area of interest is the development of more potent and selective PKC inhibitors. Additionally, EPPTB could be used to study the role of PKC in other diseases, such as diabetes and cardiovascular disease. Finally, EPPTB could be used as a tool to investigate the signaling pathways involved in the development of drug resistance in cancer cells.
Conclusion:
In conclusion, [3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone is a synthetic compound with potential applications in scientific research. Its selectivity for PKC makes it a valuable tool for studying the role of PKC in various cellular processes and diseases. While there are limitations to its use in certain experiments, EPPTB has the potential to contribute to the development of new treatments for cancer and other diseases.

Synthesis Methods

EPPTB can be synthesized using a multi-step process involving the reaction of 3,4-dihydroxybenzaldehyde with chloroacetyl chloride, followed by the reaction of the resulting product with pyrrolidine and epichlorohydrin. The final product is obtained through purification and isolation steps.

Scientific Research Applications

EPPTB has been shown to have potential applications in scientific research. It has been found to be a selective inhibitor of protein kinase C (PKC) and can be used to study the role of PKC in various cellular processes. Additionally, EPPTB has been used to investigate the involvement of PKC in the development of cancer and other diseases.

properties

IUPAC Name

[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-12-7-10(14(17)16-5-1-2-6-16)3-4-13(12)19-9-11-8-18-11/h3-4,7,11H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZFRFJZBKAJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)OCC3CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Chloro-4-[(oxiran-2-yl)methoxy]benzoyl}pyrrolidine

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